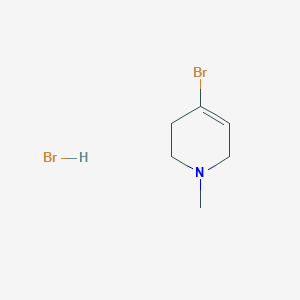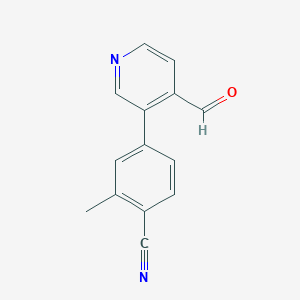
4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyridine and benzene rings, which contribute to its stability. The electron-withdrawing nitrile and formyl groups could potentially affect the electron distribution and reactivity of the molecule .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
Efficient Synthesis Methods : Researchers have developed efficient methods for synthesizing various derivatives of benzonitriles. For instance, Sugane et al. (2012) described an efficient synthesis method for a GlyT1 inhibitor using a similar compound (Sugane et al., 2012). Similarly, Verma et al. (2023) established a base-mediated cascade dual-annulation and formylation of 2-alkenyl/alkynylbenzonitriles for constructing amino and amido substituted benzo[c]phenanthridines (Verma et al., 2023).
Crystal and Molecular Structures : The crystal structures of various benzonitriles and their complexes have been investigated. Yi et al. (2012) studied the self-assembly of metal organic cages using benzonitrile derivatives (Yi et al., 2012). Additionally, Hayvalı et al. (2003) focused on the synthesis, complexes, and structural study of new benzo-15-crown-5 ethers with benzonitrile substitutions (Hayvalı et al., 2003).
Biological and Pharmacological Applications
Antiviral and Antimicrobial Activity : Some derivatives have shown potential in antiviral and antimicrobial applications. Wang et al. (2019) evaluated novel benzonitrile compounds as Zika inhibitors (Wang et al., 2019). Jemmezi et al. (2014) reported the antifungal and antibacterial activity of certain benzonitrile derivatives (Jemmezi et al., 2014).
Cytotoxicity Against Cancer Cells : Research has been conducted on the cytotoxicity of benzonitrile complexes against cancer cells. Fuster et al. (2022) explored the cytotoxic effects of new ruthenium complexes against cervical cancer HeLa cells (Fuster et al., 2022).
Material Science Applications
Thermally Activated Delayed Fluorescence (TADF) : Benzonitriles have been used in the development of TADF materials. Li et al. (2021) designed 4,4'-(4-Phenylpyridine-2,6-diyl)dibenzonitrile (PyDCN) for TADF applications in OLEDs (Li et al., 2021).
Thermochemistry and Spectroscopy : The thermochemistry and spectroscopic studies of methylbenzonitriles have been carried out to understand their properties better. Zaitseva et al. (2015) provided benchmark thermochemistry data for methylbenzonitriles (Zaitseva et al., 2015).
Propiedades
IUPAC Name |
4-(4-formylpyridin-3-yl)-2-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-10-6-11(2-3-12(10)7-15)14-8-16-5-4-13(14)9-17/h2-6,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJUIKRXVZTIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CN=C2)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Formylpyridin-3-yl)-2-methylbenzonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

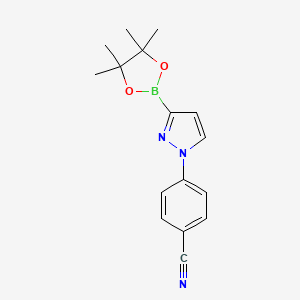


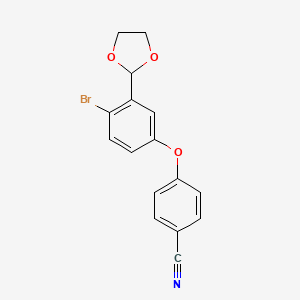

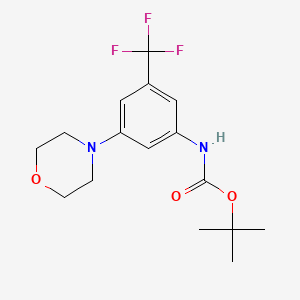
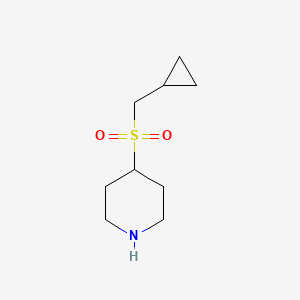
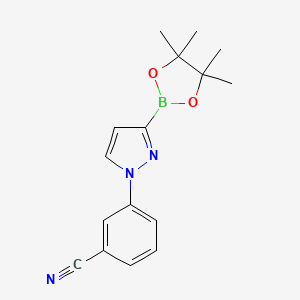
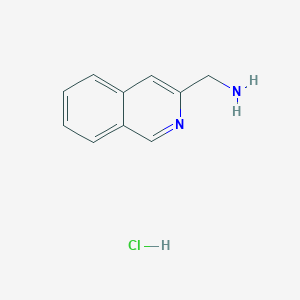
![(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1405399.png)
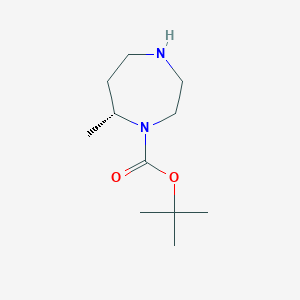
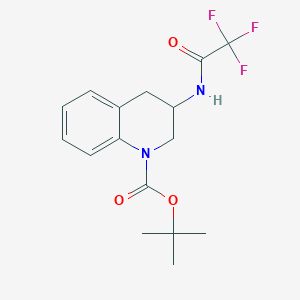
![2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1405403.png)
